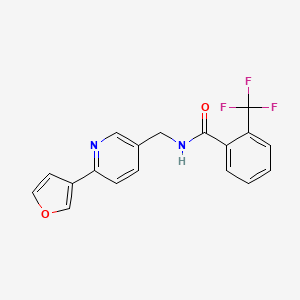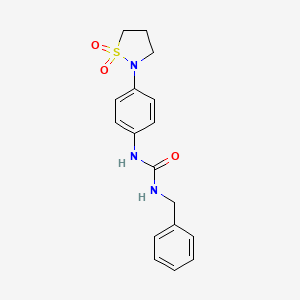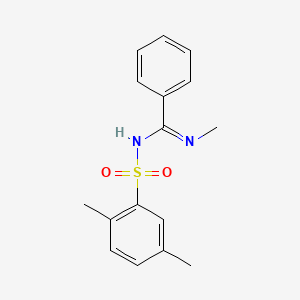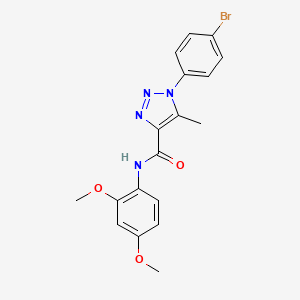![molecular formula C25H20FNO3 B2874455 1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 866809-23-6](/img/structure/B2874455.png)
1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. Unfortunately, the specific molecular structure analysis for “1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one” is not available in the search results .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the search results .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its state of matter, melting point, boiling point, solubility, and reactivity. The specific physical and chemical properties for “this compound” are not available in the search results .
科学的研究の応用
Fluorophore Applications
Quinoline derivatives, including 1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one, are known for their efficiency as fluorophores. They are widely used in biochemistry and medicine for studying various biological systems. Their role in DNA fluorophores, particularly those based on fused aromatic systems, is significant due to their sensitivity and selectivity in biological research (Aleksanyan & Hambardzumyan, 2013).
Antitumor Agent Development
Some derivatives of this compound have been explored as potential antitumor agents. For instance, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one exhibited significant inhibitory activity against tumor cell lines and has been evaluated as a promising clinical candidate for cancer treatment (Chou et al., 2010).
Application in Biomedical Analysis
Compounds like 6-Methoxy-4-quinolone (6-MOQ), derived from similar quinolone structures, are valuable in biomedical analysis due to their strong fluorescence in various media. These compounds are highly stable and offer potential as fluorescent labeling reagents in various analytical and diagnostic procedures (Hirano et al., 2004).
Synthesis Improvement for Medicinal Chemistry
Improvements in the synthetic routes of key intermediates related to quinolone derivatives, like the one mentioned, are crucial for medicinal chemistry. Techniques such as telescoping processes in synthesis can enhance yields and purity, contributing to more efficient drug discovery and development (Nishimura & Saitoh, 2016).
Fluorescence in Aqueous Solution
Derivatives of quinoline, like 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one, show strong emission in aqueous solutions. This property is valuable for applications requiring strong fluorescence in water, expanding the study of new fluorophores for various scientific applications (Chang et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-7-12-23-20(13-16)25(29)21(24(28)17-8-10-19(30-2)11-9-17)15-27(23)14-18-5-3-4-6-22(18)26/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFFYXPODBPAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2874376.png)
![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2874377.png)
![4,7-Dimethyl-2-propyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![4-cyclopropyl-5-fluoro-6-{4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B2874382.png)
![1-(3-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2874384.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone;hydrochloride](/img/structure/B2874388.png)
![2-[[1-(Difluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2874391.png)



